2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
Description
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 938250-17-0) is a benzoic acid derivative characterized by a 2,6-dichlorobenzyl ether group at the 2-position and a methoxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₅H₁₂Cl₂O₄, with a molecular weight of 327.17 g/mol .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4/c1-20-13-7-2-4-9(15(18)19)14(13)21-8-10-11(16)5-3-6-12(10)17/h2-7H,8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXBLRFCUQDIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with 3-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions employed. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate its effects on various biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Positional Isomers on the Benzoic Acid Ring
- 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 113457-30-0)
This isomer differs in the placement of the 2,6-dichlorobenzyloxy group (para-substitution at the 4-position vs. ortho-substitution at the 2-position in the target compound). Both share identical molecular formulas and weights but exhibit distinct physicochemical properties:
2.2. Variations in Benzyl Group Chlorination
- 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 872197-30-3) The benzyl group here has chlorine atoms at the 2- and 4-positions instead of 2,6-dichloro substitution. Biological Activity: The 2,6-dichloro configuration in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors due to its linear geometry .
2.3. Simpler Chloro-Methoxybenzoic Acids
- 3-Chloro-2-methoxybenzoic acid (CAS: 3260-93-3) and 3,5-Dichloro-2-methoxybenzoic acid (CAS: 22775-37-7)
These lack the benzyloxy group but share the chloro-methoxybenzoic acid backbone. Key contrasts:
Pharmaceutical Relevance and Degradation Behavior
The 2,6-dichlorobenzyloxy moiety is a recurring motif in pharmaceuticals, such as isoconazole nitrate (an antifungal agent) and vilanterol degradation products . Key comparisons:
- Isoconazole Nitrate (CAS: 24168-96-5) : Contains a 2,6-dichlorobenzyloxy group linked to an imidazole ring. Unlike the target compound, isoconazole’s imidazole moiety confers basicity, enabling nitrate salt formation for enhanced solubility .
- Vilanterol Degradation Products : Metabolites like 6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexan-1-amine (m/z 319) highlight the stability of the 2,6-dichlorobenzyloxy group under oxidative stress. The target compound’s benzoic acid group may confer different degradation pathways, such as decarboxylation or ester hydrolysis .
Data Table: Key Properties of Compared Compounds
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Substituent Positions | Key Applications/Notes |
|---|---|---|---|---|
| 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (938250-17-0) | C₁₅H₁₂Cl₂O₄ | 327.17 | 2-(benzyloxy), 3-methoxy | Pharmaceutical intermediate |
| 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (113457-30-0) | C₁₅H₁₂Cl₂O₄ | 327.17 | 4-(benzyloxy), 3-methoxy | Research chemical |
| 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (872197-30-3) | C₁₅H₁₂Cl₂O₄ | 327.17 | 2-(2,4-Cl-benzyloxy), 3-methoxy | Synthetic intermediate |
| Isoconazole Nitrate (24168-96-5) | C₁₈H₁₅Cl₄N₃O₃ | 479.15 | 2,6-Cl-benzyloxy, imidazole | Antifungal agent |
Biological Activity
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a dichlorobenzyl group linked to a methoxybenzoic acid moiety, which contributes to its unique chemical properties. Its molecular formula is C15H13Cl2O3, with a molecular weight of approximately 312.17 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions and potential therapeutic effects.
- Receptor Binding : It can bind to specific receptors, modulating their activity and resulting in physiological changes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties:
- Antibacterial Effects : Preliminary studies suggest that the compound has selective antibacterial activity against Gram-positive bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Bacillus subtilis.
- Antifungal Properties : The compound also demonstrates antifungal activity against pathogens such as Candida albicans, indicating its potential use in treating fungal infections.
| Activity Type | Microorganism | Effectiveness |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate |
| Antibacterial | Bacillus subtilis | High |
| Antifungal | Candida albicans | Moderate |
Cytotoxicity
In addition to antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells:
- Cancer Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
- Selectivity : Some studies suggest that it exhibits higher toxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Study on Antimicrobial Activity :
- A screening of various derivatives indicated that this compound had significant antibacterial effects against Gram-positive bacteria with minimal inhibitory concentrations (MIC) reported in the range of 10-50 µg/mL.
- Cytotoxicity Assessment :
-
Structure-Activity Relationship (SAR) :
- Investigations into the structure-activity relationship demonstrated that modifications to the dichlorobenzyl group significantly affected the biological activity of the compound. For instance, compounds with additional electron-donating groups showed enhanced antimicrobial and cytotoxic activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
